An In-Depth Technical Guide to Boc-Pro-Pro-OH: Structure, Properties, and Applications
An In-Depth Technical Guide to Boc-Pro-Pro-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-prolyl-L-proline (Boc-Pro-Pro-OH), a dipeptide derivative crucial in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and its role in biologically relevant signaling pathways.
Chemical Structure and Properties
Boc-Pro-Pro-OH is a dipeptide composed of two L-proline residues, with the N-terminus of the first proline protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis, preventing unwanted reactions at the N-terminus while allowing for sequential peptide bond formation.[1][2]
Chemical Structure:
Molecular Formula: C₁₅H₂₄N₂O₅[1][3]
IUPAC Name: (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid[3]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Pro-Pro-OH is presented in Table 1. While specific experimental data for some properties of the dipeptide are limited in publicly available literature, computed values and data from suppliers provide valuable insights.
Table 1: Physicochemical Properties of Boc-Pro-Pro-OH
| Property | Value | Source |
| Molecular Weight | 312.37 g/mol | [Chem-Impex[1], PubChem[3]] |
| Appearance | White to off-white powder | [Chem-Impex[1]] |
| Purity (HPLC) | ≥ 99% | [Chem-Impex[1]] |
| Melting Point | Not explicitly reported for Boc-Pro-Pro-OH. For comparison, the melting point of Boc-Pro-OH is 133-135 °C.[4][5] | N/A |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] (Inferred from Boc-Pro-OH) | N/A |
| Storage Conditions | Store at 0-8°C | [Chem-Impex[1]] |
| XLogP3 | 1.3 | [PubChem[3]] |
| Hydrogen Bond Donor Count | 1 | [PubChem[3]] |
| Hydrogen Bond Acceptor Count | 5 | [PubChem[3]] |
| Rotatable Bond Count | 3 | [PubChem[3]] |
Spectroscopic Data
-
¹H NMR: The spectrum would show characteristic signals for the protons of the two proline rings and the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the carboxylic acid, the amide bond, and the Boc group, in addition to the carbons of the proline rings and the tert-butyl group.
-
IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the carboxylic acid, amide, and urethane functionalities, and C-H stretching of the aliphatic groups.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group.
Experimental Protocols
Synthesis of Boc-Pro-Pro-OH
The synthesis of Boc-Pro-Pro-OH can be achieved through the coupling of Boc-L-proline to an L-proline ester, followed by saponification of the resulting dipeptide ester. The following is a representative solution-phase synthesis protocol.
Experimental Workflow for the Synthesis of Boc-Pro-Pro-OH
Caption: Solution-phase synthesis of Boc-Pro-Pro-OH.
Materials:
-
Boc-L-proline
-
L-proline methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
To a solution of Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, neutralize L-proline methyl ester hydrochloride (1.0 eq) with DIPEA (1.1 eq) in anhydrous DMF.
-
Add the neutralized proline methyl ester solution to the activated Boc-L-proline solution.
-
Add an additional equivalent of DIPEA (1.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Pro-Pro-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Pro-Pro-OMe in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Pro-Pro-OH.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Use of Boc-Pro-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)
Boc-Pro-Pro-OH can be utilized as a dipeptide building block in Boc-SPPS to introduce a Pro-Pro motif into a growing peptide chain. This approach can improve synthesis efficiency and reduce the likelihood of side reactions associated with single amino acid couplings.
Experimental Workflow for Incorporating Boc-Pro-Pro-OH in Boc-SPPS
Caption: Incorporation of Boc-Pro-Pro-OH in a Boc-SPPS cycle.
Procedure:
-
Resin Preparation: The synthesis starts with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) with the first amino acid attached.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as DIPEA in DCM.
-
Coupling of Boc-Pro-Pro-OH:
-
Pre-activate Boc-Pro-Pro-OH (2-4 equivalents) with a coupling reagent such as HBTU (2-4 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Add the activated dipeptide solution to the resin-bound peptide with a free N-terminus.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.
-
-
Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Next Cycle: The cycle of deprotection, neutralization, and coupling is repeated with the next protected amino acid or dipeptide until the desired peptide sequence is assembled.
Biological Significance and Signaling Pathways
Proline-rich motifs, particularly Pro-Pro sequences, are crucial recognition sites in a multitude of protein-protein interactions that drive cellular signaling.[7] These motifs are often found in intrinsically disordered regions of proteins and are recognized by specific protein domains, most notably the Src Homology 3 (SH3) domain.[8]
SH3 Domain-Mediated Signaling: The Grb2-Sos1 Interaction
A classic example of a Pro-Pro motif's role in signal transduction is the interaction between the adaptor protein Growth factor receptor-bound protein 2 (Grb2) and the guanine nucleotide exchange factor Son of sevenless (Sos1).[8][9] This interaction is a critical step in the Ras/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.
Upon activation of receptor tyrosine kinases (RTKs) by growth factors, Grb2 is recruited to the plasma membrane via its SH2 domain, which binds to phosphotyrosine residues on the activated receptor. The two SH3 domains of Grb2 then bind to proline-rich sequences on Sos1, bringing Sos1 in proximity to its substrate, the small GTPase Ras, located at the inner leaflet of the plasma membrane. This leads to the activation of Ras and the downstream MAPK cascade.[10][11]
Grb2-Sos1 Signaling Pathway
Caption: The Grb2-Sos1 signaling pathway in Ras activation.
This signaling cascade highlights the importance of the Pro-Pro motif within Sos1 for its interaction with the Grb2 SH3 domains, a critical event for the propagation of extracellular signals to intracellular effector pathways. The use of Boc-Pro-Pro-OH as a synthetic building block allows researchers to construct peptides that can mimic these proline-rich motifs, enabling detailed studies of these interactions and the development of potential therapeutic inhibitors.
Conclusion
Boc-Pro-Pro-OH is a valuable and versatile reagent for chemical biologists and medicinal chemists. Its unique structural features, conferred by the two proline residues and the Boc protecting group, make it an essential tool for the synthesis of peptides with defined secondary structures and for probing and modulating protein-protein interactions. A thorough understanding of its properties and reactivity, as detailed in this guide, is paramount for its effective application in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Pro-Pro-OH | C15H24N2O5 | CID 11864387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boc-Pro-OH | CAS:15761-39-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. SH3 domain - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
